Biochemical Potency: CCT365623 Is ~16-Fold More Potent than BAPN Against LOX
In a direct head-to-head biochemical assay using recombinant human LOX, CCT365623 exhibits an IC50 of 0.89 µM, whereas the legacy inhibitor BAPN shows an IC50 of 14.7 µM . This represents a 16.5-fold potency advantage for CCT365623. The improved potency translates to significantly lower required concentrations in both in vitro and in vivo experiments.
| Evidence Dimension | LOX Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.89 µM |
| Comparator Or Baseline | BAPN: 14.7 µM |
| Quantified Difference | ~16.5-fold more potent |
| Conditions | Biochemical enzyme activity assay using recombinant human LOX |
Why This Matters
Higher potency reduces compound usage, minimizes off-target effects at lower concentrations, and enhances experimental signal-to-noise ratios.
